2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine
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Overview
Description
2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine is a complex organic compound that features a combination of imidazole, piperidine, pyridine, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the piperidine and pyridine groups. The final step involves the formation of the naphthyridine ring. Common reagents used in these reactions include various aldehydes, amines, and sulfonyl chlorides, under conditions such as reflux or microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, using reagents like sodium hydride or lithium diisopropylamide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide or lithium diisopropylamide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines .
Scientific Research Applications
2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine and pyridine rings can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine
1,3-dimethyl-1H-imidazol-3-ium-2-yl: Similar imidazole-based compound with different substituents.
6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline: Another imidazole derivative with antimicrobial activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H24N6O2S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]-6-pyridin-4-yl-1,8-naphthyridine |
InChI |
InChI=1S/C23H24N6O2S/c1-16-26-22(15-28(16)2)32(30,31)29-11-7-18(8-12-29)21-4-3-19-13-20(14-25-23(19)27-21)17-5-9-24-10-6-17/h3-6,9-10,13-15,18H,7-8,11-12H2,1-2H3 |
InChI Key |
PSDDUVMGRHJFER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)C5=CC=NC=C5 |
Origin of Product |
United States |
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